molecular formula C5H4BClFNO2 B11752685 (2-Chloro-6-fluoropyridin-4-YL)boronic acid

(2-Chloro-6-fluoropyridin-4-YL)boronic acid

Cat. No.: B11752685
M. Wt: 175.35 g/mol
InChI Key: QULJTMKFOLWEFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoropyridin-4-YL)boronic acid typically involves halogen-metal exchange followed by borylation. One common method is the reaction of 2-chloro-6-fluoropyridine with a boron reagent under specific conditions to introduce the boronic acid group . The reaction conditions often include the use of a palladium catalyst and a base such as potassium acetate .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoropyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoropyridin-4-YL)boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The boronic acid group interacts with the metal catalyst, enabling the transfer of the organic group to the target molecule . This interaction is crucial in reactions such as Suzuki-Miyaura coupling, where the boronic acid acts as a nucleophile .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H4BClFNO2

Molecular Weight

175.35 g/mol

IUPAC Name

(2-chloro-6-fluoropyridin-4-yl)boronic acid

InChI

InChI=1S/C5H4BClFNO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H

InChI Key

QULJTMKFOLWEFS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Cl)F)(O)O

Origin of Product

United States

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